2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Mechanism of Action
Target of Action
The primary target of this compound is carbonic anhydrase , an enzyme that catalyzes the reversible reaction involving the hydration of carbon dioxide and the dehydration of carbonic acid . This enzyme plays a crucial role in maintaining acid-base balance in the body and facilitating gas exchange in the lungs .
Mode of Action
The compound acts as a carbonic anhydrase inhibitor . It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition disrupts the balance of bicarbonate ions and protons in the body, leading to a decrease in fluid production in certain tissues .
Biochemical Pathways
By inhibiting carbonic anhydrase, the compound affects several biochemical pathways. It reduces the rate of conversion between carbon dioxide and bicarbonate, a key process in the regulation of pH in the body. This can lead to effects such as diuresis (increased urine production), as the kidneys attempt to compensate for the altered pH balance .
Pharmacokinetics
As a carbonic anhydrase inhibitor, it is likely to be well absorbed in the gastrointestinal tract and distributed throughout the body, particularly to tissues with high concentrations of carbonic anhydrase .
Result of Action
The inhibition of carbonic anhydrase by this compound leads to a decrease in the production of aqueous humor in the eye, making it potentially useful in the treatment of glaucoma . It may also have diuretic effects due to its impact on bicarbonate reabsorption in the kidneys .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the body can affect the compound’s ability to bind to carbonic anhydrase and inhibit its activity. Additionally, factors such as temperature and the presence of other substances in the body can potentially affect the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves the reaction of 5-acetamido-1,3,4-thiadiazole-2-thiol with 4-methylphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of continuous flow reactors can also enhance the efficiency of the synthesis process. Additionally, the purification process can be streamlined by employing automated chromatography systems and advanced crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The acetamido group can be reduced to form an amine derivative.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic or nucleophilic reagents, such as halogens or alkylating agents, can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide can be compared with other thiadiazole derivatives, such as:
5-acetamido-1,3,4-thiadiazole-2-sulfonamide: Similar in structure but contains a sulfonamide group instead of a sulfanyl group.
2,5-diamino-1,3,4-thiadiazole: Contains amino groups instead of acetamido and sulfanyl groups.
2-(3,4-dimethoxyphenyl)-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one: Contains a thiazolidinone ring and dimethoxyphenyl group.
Properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c1-8-3-5-10(6-4-8)15-11(19)7-20-13-17-16-12(21-13)14-9(2)18/h3-6H,7H2,1-2H3,(H,15,19)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQPJEGHSUJBKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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